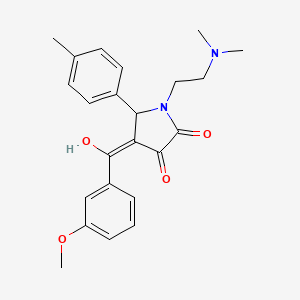

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Description

The compound 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by:

- A dimethylaminoethyl group at the N1 position, which may enhance solubility and receptor interactions.

- A 3-methoxybenzoyl substituent at the C4 position, contributing electron-donating effects.

- A p-tolyl group (4-methylphenyl) at the C5 position, influencing steric and hydrophobic interactions.

Properties

IUPAC Name |

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-15-8-10-16(11-9-15)20-19(21(26)17-6-5-7-18(14-17)29-4)22(27)23(28)25(20)13-12-24(2)3/h5-11,14,20,26H,12-13H2,1-4H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDIKARPYRLQDP-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H25N2O4

- Molecular Weight : 393.45 g/mol

- CAS Number : 618074-79-6

Biological Activity Overview

The compound exhibits various biological activities, including:

- Antiproliferative Activity : Demonstrated selective cytotoxicity against cancer cell lines.

- Antioxidant Properties : Exhibits capacity to scavenge free radicals and reduce oxidative stress.

- Antibacterial Activity : Shows effectiveness against certain bacterial strains, particularly Gram-positive bacteria.

Antiproliferative Activity

Recent studies have highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown significant activity against the MCF-7 breast cancer cell line with an IC50 value of approximately 3.1 µM. This suggests a potent effect that could be explored for therapeutic applications in oncology.

The precise mechanism through which this compound exerts its antiproliferative effects is still under investigation. However, it is hypothesized that the presence of the dimethylamino group may enhance cellular uptake and increase interaction with cellular targets involved in growth regulation.

Antioxidant Activity

The antioxidant activity of the compound has been evaluated using several assays, indicating its ability to reduce oxidative stress markers in vitro. This property is crucial as oxidative stress is a contributing factor in various diseases, including cancer and neurodegenerative disorders.

| Assay Type | Result | Reference |

|---|---|---|

| DPPH Scavenging | IC50 = 12 µM | |

| ABTS Assay | Effective at 20 µM | |

| FRAP Assay | Significant reduction |

Antibacterial Activity

The compound has also demonstrated antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest potential as a lead compound for antibiotic development.

Case Studies and Research Findings

- Study on Antiproliferative Effects : A study published in Pharmaceutical Research investigated the antiproliferative effects of various pyrrole derivatives, including this compound. Results indicated that modifications on the pyrrole ring significantly influenced activity against cancer cell lines, suggesting structure-activity relationships that merit further exploration .

- Antioxidant Evaluation : Another research effort focused on comparing the antioxidant capacity of this compound with known antioxidants like ascorbic acid and trolox. The findings revealed comparable efficacy, supporting its potential use in formulations aimed at mitigating oxidative damage .

- Antibacterial Testing : A recent publication assessed the antibacterial properties of several derivatives of pyrrole compounds, noting that this specific compound exhibited notable activity against resistant strains of bacteria, highlighting its potential role in addressing antibiotic resistance .

Scientific Research Applications

Structure and Composition

- Molecular Formula : C23H27N3O4

- Molecular Weight : 411.48 g/mol

- IUPAC Name : 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly as an anti-cancer agent. Its structure allows for interactions with biological targets, making it a candidate for further research in drug development.

Case Study: Anti-Cancer Activity

A study conducted on similar pyrrole derivatives indicated that compounds with structural similarities to 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for cancer cell proliferation.

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for creating novel compounds with potential therapeutic effects.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The reaction conditions, including temperature and solvent choice, significantly influence the yield and purity of the final product.

Material Science

Research has explored the use of this compound in developing advanced materials, particularly in organic electronics and photonic devices. Its electronic properties can be tailored through structural modifications.

Application Example: Organic Light Emitting Diodes (OLEDs)

Preliminary studies suggest that incorporating this compound into OLED structures can enhance light emission efficiency due to its favorable electronic characteristics.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among pyrrol-2-one derivatives include modifications to the N-alkyl chain, benzoyl/aroyl groups, and aryl substituents. These variations impact physicochemical properties and biological activity.

N-Alkyl Chain Modifications

- Target Compound: 2-(Dimethylamino)ethyl group (polar, basic).

- Compound 32 () : Benzyl group (hydrophobic, aromatic).

- Compound 40 () : 2-Hydroxypropyl group (polar, hydrogen-bonding capability).

- Compound 12 (): Similar dimethylaminoethyl chain but with 4-isopropoxybenzoyl and 3,4,5-trimethoxyphenyl groups .

Benzoyl/Aroyl Group Modifications

- Target Compound : 3-Methoxybenzoyl (electron-donating methoxy group).

- Compound 41 () : 2-Ethoxybenzoyl (steric hindrance from ethoxy group) .

- Compound 18 () : 4-Methylbenzoyl (electron-donating methyl group) .

- Compound 7 () : Thiophene-2-carbonyl (aromatic heterocycle, electron-deficient) .

Aryl Substituent Variations

- Target Compound : p-Tolyl (4-methylphenyl, hydrophobic).

- Compound 40 () : 4-Isopropylphenyl (bulky, hydrophobic) .

- Compound 12 () : 3,4,5-Trimethoxyphenyl (electron-rich, polar) .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.